molecular formula C21H29ClN2 B13417171 3-Hexanimine, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, hydrochloride CAS No. 5341-52-6

3-Hexanimine, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, hydrochloride

Cat. No.: B13417171
CAS No.: 5341-52-6
M. Wt: 344.9 g/mol
InChI Key: BGEVBTITMKEOII-UHFFFAOYSA-N
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Description

3-Hexanimine, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, hydrochloride is a complex organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound is characterized by the presence of a dimethylamino group and two phenyl groups attached to a hexanimine backbone, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexanimine, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, hydrochloride typically involves multiple steps:

    Formation of the Hexanimine Backbone: This can be achieved through the reaction of hexanone with ammonia or an amine under controlled conditions.

    Introduction of the Dimethylamino Group: This step involves the reaction of the intermediate product with dimethylamine, often in the presence of a catalyst.

    Attachment of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Hexanimine, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hexanimine, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the phenyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methylhexanamine: An indirect sympathomimetic drug with similar structural features.

    Phenylamine: A simpler aromatic amine with one phenyl group.

    Dimethylamine: A simpler amine with two methyl groups attached to nitrogen.

Uniqueness

3-Hexanimine, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, hydrochloride is unique due to its specific combination of functional groups and structural complexity, which confer distinct chemical and biological properties.

Properties

CAS No.

5341-52-6

Molecular Formula

C21H29ClN2

Molecular Weight

344.9 g/mol

IUPAC Name

(5-imino-4,4-diphenylheptan-2-yl)-dimethylazanium;chloride

InChI

InChI=1S/C21H28N2.ClH/c1-5-20(22)21(16-17(2)23(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,22H,5,16H2,1-4H3;1H

InChI Key

BGEVBTITMKEOII-UHFFFAOYSA-N

Canonical SMILES

CCC(=N)C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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